

Application Notes and Protocols: AZD1480 In Vitro Assays

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Compound of Interest

Compound Name: (1R)-AZD-1480

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Introduction

AZD1480 is a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinase 1 (JAK1) and JAK2.^{[1][2]} The JAK/STAT signaling pathway is a critical intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in immune responses, cellular proliferation, and survival.^[3] Dysregulation of this pathway is implicated in the pathophysiology of various cancers and inflammatory diseases.^{[1][3]} AZD1480 exerts its therapeutic effect by inhibiting JAK1 and JAK2, which in turn blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.^{[1][4][5]} This inhibition leads to the induction of apoptosis and a decrease in cell proliferation in tumor cells with constitutively active JAK/STAT signaling.^{[1][6]} These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of AZD1480 in various cell lines.

Data Presentation

Table 1: In Vitro Potency of AZD1480 Against JAK Isoforms

Target	IC50 (nM)
JAK2 (cell-free)	0.26

Data derived from cell-free enzymatic assays.[7]

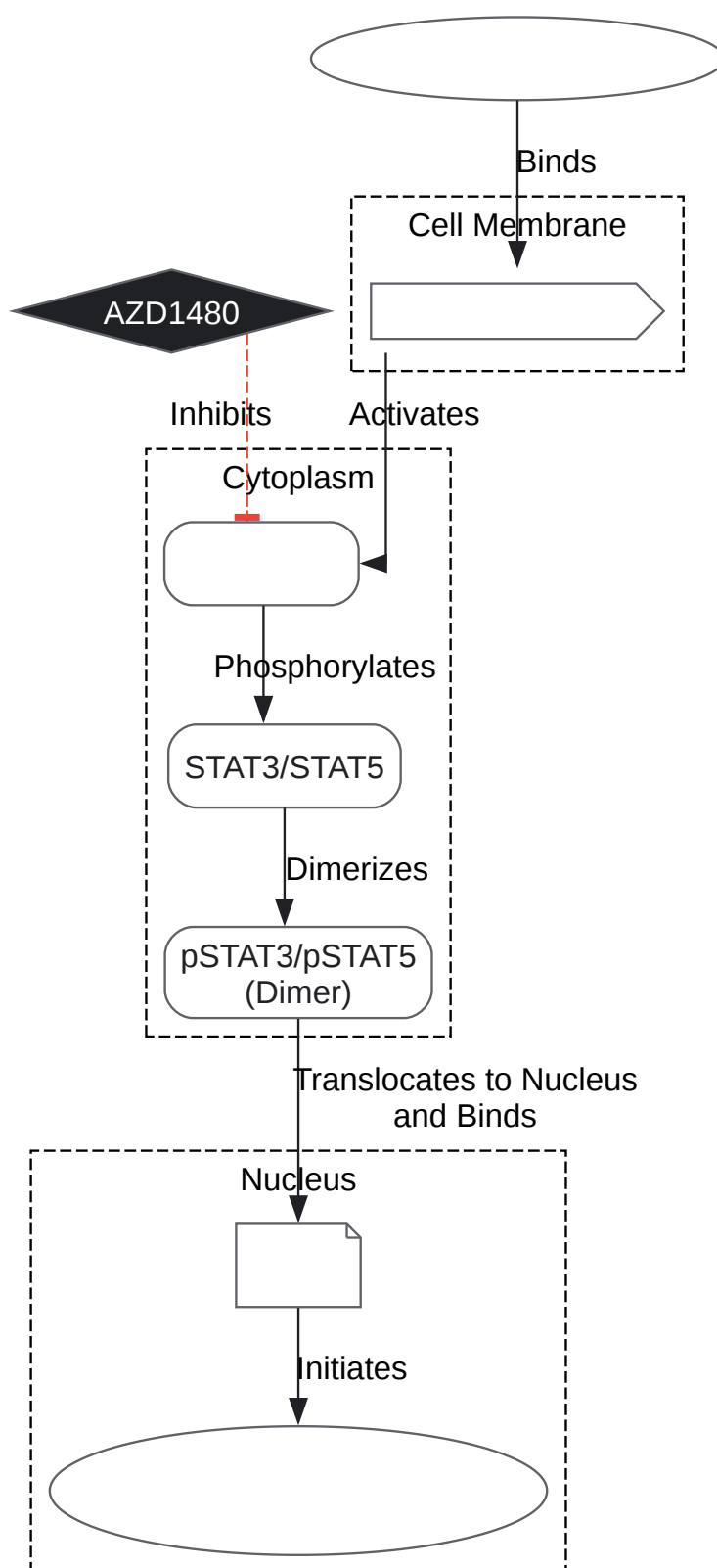
Table 2: Cellular Activity of AZD1480 in Various Cell Lines

Cell Line	Assay Type	Concentration	Incubation Time	Effect
SW620	Function Assay	5 μ M	48 h	Blocks JAK2/STAT3 signaling
LoVo	Function Assay	5 μ M	48 h	Blocks JAK2/STAT3 signaling
Renca	Cell Viability (MTS)	Various	48 h	Dose-dependent decrease in viability
786-O	Cell Viability (MTS)	Various	48 h	Dose-dependent decrease in viability
Human Myeloma Cells	Apoptosis/Proliferation	Low μ M	Not Specified	Blocks proliferation, induces apoptosis
Human and Murine Glioma Cells	Apoptosis/Proliferation	Not Specified	Not Specified	Decreases proliferation, induces apoptosis
Neuroblastoma (NB) cell lines (7)	Cell Viability (MTS)	0.36 - 5.37 μ M (EC50)	72 h	Decreases cell viability
Rhabdomyosarcoma (RMS) cell lines (7)	Cell Viability (MTS)	0.36 - 5.37 μ M (EC50)	72 h	Decreases cell viability
Ewing Sarcoma Family Tumors (ESFT) cell lines (2)	Cell Viability (MTS)	0.36 - 5.37 μ M (EC50)	72 h	Decreases cell viability

CWR22Rv1 (Prostate Cancer)	p-Stat5a Inhibition	16 nM (IC50)	Not Specified	Inhibits constitutive activation
CWR22Pc (Prostate Cancer)	p-Stat5a Inhibition	7 nM (IC50)	Not Specified	Inhibits constitutive activation
CWR22Rv1 / CWR22Pc	p-Stat5b Inhibition	65 nM (IC50)	Not Specified	Inhibits constitutive activation

Signaling Pathway

The primary mechanism of action of AZD1480 is the inhibition of the JAK/STAT signaling pathway. Upon binding of a cytokine (e.g., IL-6) to its receptor, JAK kinases are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] JAKs then phosphorylate STATs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription, promoting cell survival and proliferation.[3][6] AZD1480, as a JAK1/2 inhibitor, blocks this cascade at the level of JAK phosphorylation.



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AZD1480 inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from procedures used for Renca and 786-O cells.^[7]

Objective: To determine the effect of AZD1480 on the viability and proliferation of cancer cell lines.

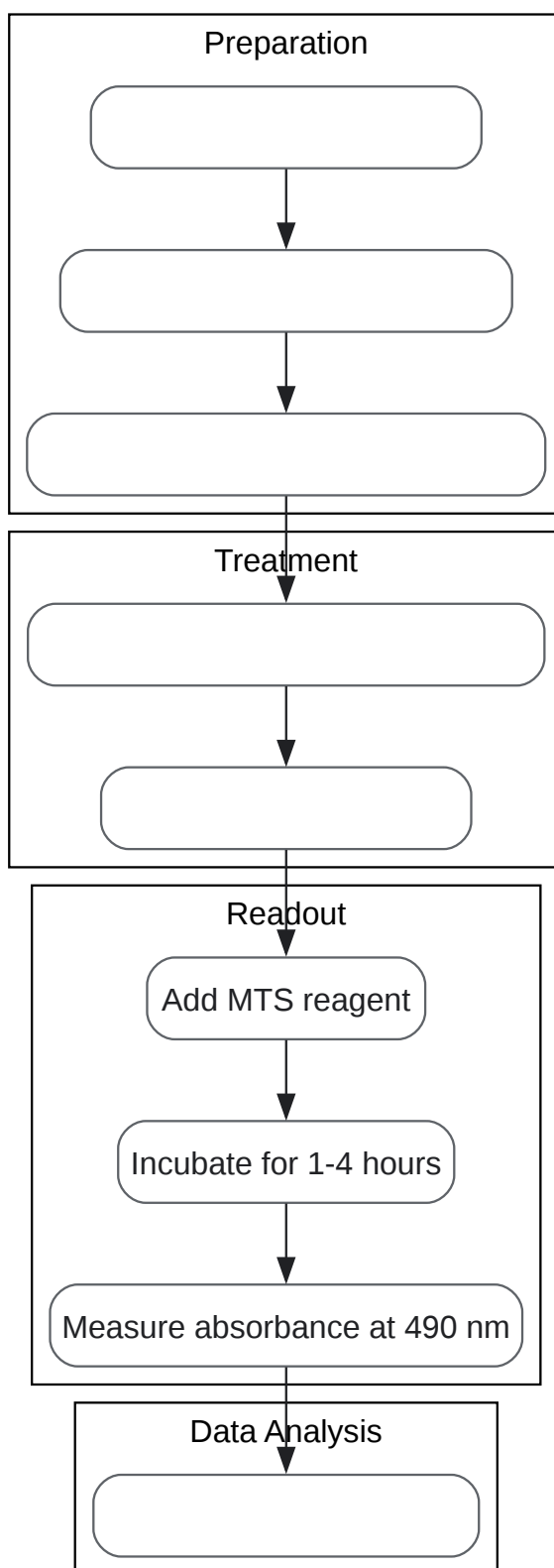
Materials:

- Cancer cell lines of interest (e.g., Renca, 786-O)
- Complete culture medium (e.g., DMEM with 5% FBS)^[7]
- 96-well plates
- AZD1480 (dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 cells per well in 100 μ L of complete culture medium.^[7]
- Allow the cells to adhere overnight.
- Prepare serial dilutions of AZD1480 in culture medium. The final DMSO concentration should be kept constant across all wells (typically $\leq 0.1\%$).
- Remove the medium from the wells and add 100 μ L of the medium containing various concentrations of AZD1480 or vehicle control (DMSO).
- Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.^{[6][7]}
- Add 20 μ L of MTS reagent to each well.

- Incubate for 1-4 hours at 37°C, protected from light.
- Measure the absorbance at 490 nm using a microplate reader.[\[7\]](#)[\[8\]](#)
- Calculate cell viability as a percentage of the vehicle-treated control.



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Workflow for the MTS cell viability assay.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is a general guide based on standard western blotting procedures and information on AZD1480's effect on pSTAT3.[\[2\]](#)[\[3\]](#)[\[6\]](#)

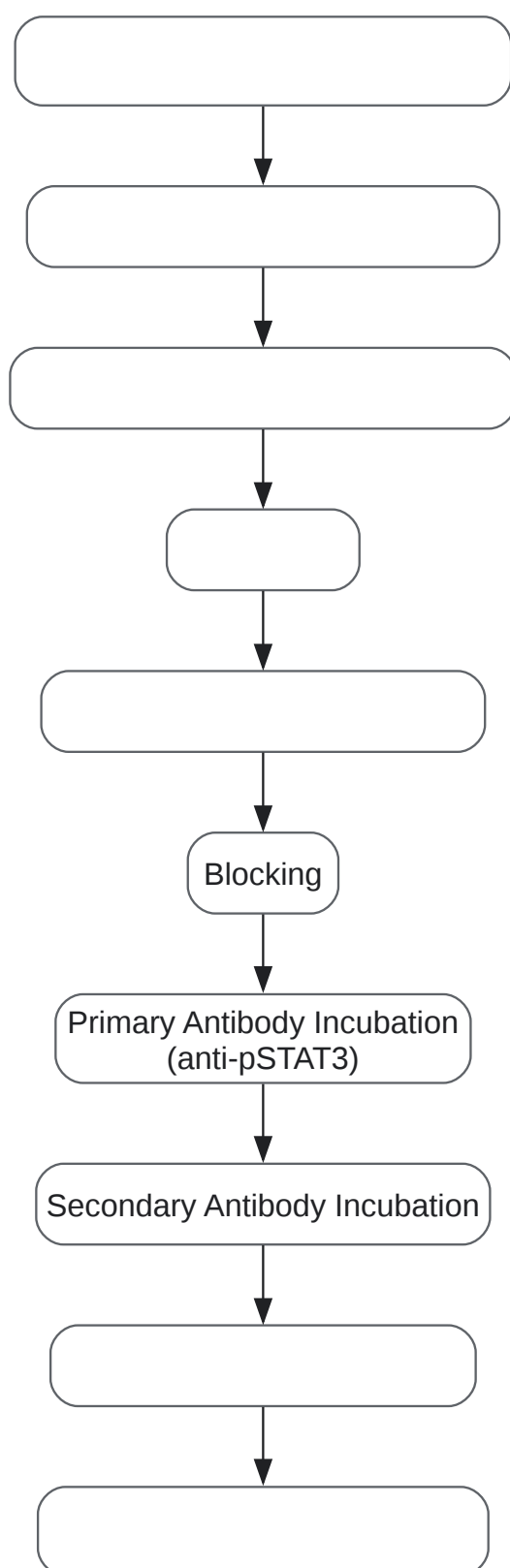
Objective: To assess the inhibitory effect of AZD1480 on the phosphorylation of STAT3.

Materials:

- Cell line of interest
- 6-well plates
- AZD1480 (dissolved in DMSO)
- Cytokine for stimulation (e.g., IL-6, Oncostatin M) if the cell line does not have constitutive STAT3 activation[\[2\]](#)[\[9\]](#)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Plate cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve cells for 4-6 hours if cytokine stimulation is to be used.
- Pre-treat cells with varying concentrations of AZD1480 for 1-2 hours.[\[2\]](#)
- If applicable, stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.[\[6\]](#)[\[9\]](#)
- Wash cells once with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.
- Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.



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Workflow for Western Blot analysis of pSTAT3.

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